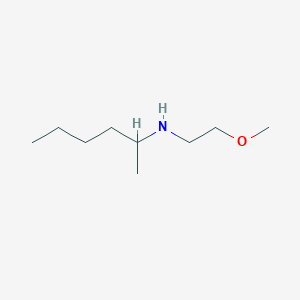
3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of “3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid” is C10H16N2O3 . The InChI code is not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known to be a solid .Scientific Research Applications
Organic Synthesis and Functionalization
Research has demonstrated the versatility of pyrazole derivatives in organic synthesis, with studies showing various functionalization reactions. For example, experimental and theoretical studies on the functionalization reactions of pyrazole derivatives have led to the synthesis of compounds with potential applications in materials science and pharmaceuticals. These reactions involve the transformation of pyrazole carboxylic acids and acid chlorides into various amides and esters, showcasing the reactivity of these compounds towards different nucleophiles (Yıldırım et al., 2005); (Yıldırım & Kandemirli, 2006).
Coordination Chemistry and Crystal Engineering
Pyrazole derivatives are key ligands in coordination chemistry, forming complex structures with metals. Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, demonstrating the potential of these compounds in the formation of mononuclear and polynuclear metal complexes. These complexes are of interest due to their structural diversity and potential applications in catalysis, magnetism, and molecular recognition (Radi et al., 2015).
Electrochemiluminescence and Materials Science
Pyrazolecarboxylic acid derivatives have been used in the synthesis of metal-organic frameworks (MOFs) exhibiting highly intense electrochemiluminescence (ECL). This property makes them suitable for applications in sensing, lighting, and display technologies. The study of these complexes sheds light on their potential use in the development of novel ECL materials (Feng et al., 2016).
Nonlinear Optical Materials
The synthesis of N-substituted pyrazole derivatives has also been explored for their potential in nonlinear optical (NLO) applications. These compounds, characterized by various spectroscopic techniques, have demonstrated significant optical nonlinearity, suggesting their utility in optical limiting and photonic devices (Chandrakantha et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
3-propoxy-1-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-12-7-8(10(13)14)9(11-12)15-6-4-2/h7H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFWETPLDFOALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1461604.png)



![4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile](/img/structure/B1461612.png)

![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)

![N-[2-(4-chlorophenyl)ethyl]oxan-4-amine](/img/structure/B1461620.png)


![4-[2-(Carbamoylamino)ethyl]benzoic acid](/img/structure/B1461624.png)


